![molecular formula C9H7ClN2O2S B1302236 Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 832113-96-9](/img/structure/B1302236.png)
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
“Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate” is a halogenated heterocycle . It is a solid substance with a molecular weight of 242.68 . The SMILES string representation of this compound is COC(=O)c1sc2ncnc(Cl)c2c1C
.
Synthesis Analysis
The synthesis of 4-chloro derivatives of thieno[2,3-d]pyrimidine, such as the compound , can be achieved by the action of phosphorus oxychloride on 5-methyl- and 5-methyl-6-carbethoxythieno[2,3-d]pyrimidin-4-ones .Molecular Structure Analysis
The InChI representation of this compound is1S/C9H7ClN2O2S/c1-4-5-7(10)11-3-12-8(5)15-6(4)9(13)14-2/h3H,1-2H3
. This representation provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model. Physical And Chemical Properties Analysis
“Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate” is a solid substance . Its molecular weight is 242.68 . The compound’s InChI key isCUNUJTDTFOTOJA-UHFFFAOYSA-N
.
Scientific Research Applications
Antimicrobial Applications
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate: has been identified as a potential antimicrobial agent. Its structure allows for the synthesis of derivatives that can be effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound’s ability to inhibit bacterial growth makes it a valuable candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer Activity
This compound is part of a class of molecules that have shown promise in anticancer research. Specifically, thieno[2,3-d]pyrimidine derivatives have demonstrated antitumor activity against various cancer cell lines . The modification of this compound’s structure could lead to the development of new chemotherapeutic agents that target specific pathways involved in cancer cell proliferation.
Anti-Inflammatory Properties
The pyrimidine core of Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate is known to exhibit anti-inflammatory effects. This is attributed to its ability to modulate the expression and activities of key inflammatory mediators such as prostaglandin E2 , inducible nitric oxide synthase , and tumor necrosis factor-α . Research in this area could lead to the development of new anti-inflammatory drugs with fewer side effects than current medications.
Neuroprotective Effects
Recent studies have explored the neuroprotective and anti-inflammatory activities of pyrimidine derivatives in human microglia and neuronal cell models . The compound’s potential to protect nerve cells from damage or degeneration makes it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Material Science Applications
Thiophene derivatives, which include the thieno[2,3-d]pyrimidine structure, have applications in material science. They can be used in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors for metals . This highlights the compound’s versatility beyond pharmaceuticals, extending into advanced materials and engineering.
Kinase Inhibition
Kinases are enzymes that play a crucial role in signaling pathways within cells. Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit kinase activity, which is significant in the context of diseases like cancer where abnormal kinase activity is often observed .
Estrogen Receptor Modulation
Some thiophene compounds have been found to interact with estrogen receptors, which could have implications for the treatment of hormone-related conditions . The ability to modulate these receptors suggests potential applications in the development of drugs for conditions like breast cancer and osteoporosis.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thienopyrimidines, a class of compounds to which this molecule belongs, often interact with atp-binding cassette transporters (abc transporters) .
Mode of Action
Some thienopyrimidines have been found to act as modulators of abc efflux pumps . These pumps play a crucial role in cellular processes such as lipid transport and drug resistance, and their modulation can have significant effects on cell function.
Biochemical Pathways
Given its potential interaction with abc transporters , it may influence pathways related to drug transport and resistance.
Result of Action
Modulation of abc transporters can potentially alter cellular drug resistance, affecting the efficacy of therapeutic agents .
properties
IUPAC Name |
methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-5-7(10)11-3-12-8(5)15-6(4)9(13)14-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNUJTDTFOTOJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374932 | |
Record name | Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
832113-96-9 | |
Record name | Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 832113-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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